molecular formula C17H13N3O7 B278299 N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide

N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide

Cat. No. B278299
M. Wt: 371.3 g/mol
InChI Key: YVZHJTGLMJMQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide, also known as FANFT, is a synthetic compound that belongs to the class of nitrofurans. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties and biological effects.

Mechanism of Action

The mechanism of action of N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide is not fully understood. However, it is believed to act by forming adducts with DNA and RNA, leading to inhibition of nucleic acid synthesis. N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide has also been shown to inhibit the activity of various enzymes, including xanthine oxidase and aldehyde oxidase.
Biochemical and Physiological Effects:
N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide has been shown to have both biochemical and physiological effects. It has been shown to induce DNA damage, leading to cell death. N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide has also been shown to inhibit the growth of various tumor cell lines. Additionally, N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. Additionally, N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide has been extensively studied, making it a valuable tool for scientific research. However, there are also limitations to the use of N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide in lab experiments. It can be toxic to cells at high concentrations, making it difficult to use in cell-based assays. Additionally, N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide has limited solubility in water, which can make it challenging to work with in aqueous environments.

Future Directions

There are several future directions for research on N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide. One potential area of research is the development of N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide-based therapies for cancer and inflammatory diseases. Another area of research is the investigation of the role of N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide in DNA damage and repair. Additionally, N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide can be used as a tool to study the mechanism of action of various enzymes and proteins. Overall, N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide has the potential to be a valuable tool for scientific research in a variety of fields.

Synthesis Methods

N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide can be synthesized by the reaction between 5-nitro-2-furoic acid and 2-amino-5-methoxybenzoic acid in the presence of fuming sulfuric acid. The resulting product is then treated with furoyl chloride to obtain N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide. The overall synthesis method is relatively straightforward and can be performed in a laboratory setting.

Scientific Research Applications

N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide has been used as a probe to study the mechanism of action of various enzymes and proteins. It has also been used as a tool to investigate the role of nitrofurans in cancer therapy.

properties

Molecular Formula

C17H13N3O7

Molecular Weight

371.3 g/mol

IUPAC Name

N-[5-(furan-2-carbonylamino)-2-methoxyphenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C17H13N3O7/c1-25-12-5-4-10(18-16(21)13-3-2-8-26-13)9-11(12)19-17(22)14-6-7-15(27-14)20(23)24/h2-9H,1H3,(H,18,21)(H,19,22)

InChI Key

YVZHJTGLMJMQDG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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